molecular formula C19H21N7O B2597350 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 920389-15-7

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No. B2597350
CAS RN: 920389-15-7
M. Wt: 363.425
InChI Key: FLMGLOHLENSRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied for its potential as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis of new thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, has been conducted. These compounds were evaluated for their potential antimicrobial and antitumor activities. Some showed promising antimicrobial activity, though none exhibited significant antitumor activity (Said et al., 2004).

Heteroaromatization Studies

  • Research involving the synthesis of novel pyrimidines and triazolopyrimidines through reactions with various reagents has been conducted. This study also evaluated the antimicrobial activity of the synthesized compounds (El-Agrody et al., 2001).

Antagonist Activity Research

  • A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds demonstrated potent 5-HT2 antagonist activity, indicating the usefulness of these ring systems in 5-HT2 antagonists (Watanabe et al., 1992).

Antimicrobial Activity Studies

  • Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Structure Analysis

  • The molecular structure of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined, showcasing the potential for detailed structural analysis in this compound class (Hwang et al., 2006).

New Pyrazolo and Pyrimidines Synthesis

  • Research on the synthesis of new pyrazolo and pyrimidines derivatives, including their characterization and evaluation for antimicrobial activity, has been conducted. This study contributes to the understanding of these compounds in various biological contexts (Patel et al., 2011).

Future Directions

The compound shows promise as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Future research could focus on further exploring its potential therapeutic applications, as well as investigating its safety profile and physical and chemical properties.

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(15-6-7-15)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMGLOHLENSRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.